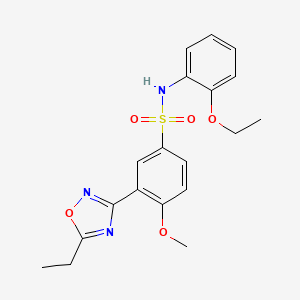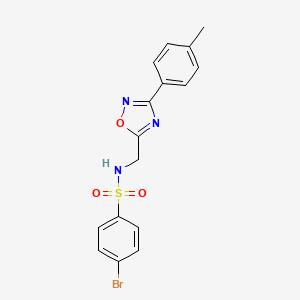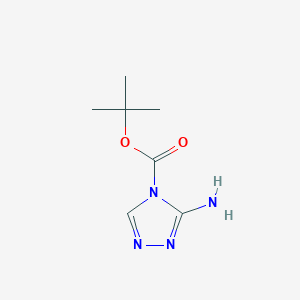
tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. It is a versatile molecule that can be used in various fields, including pharmaceuticals, agriculture, and materials science.
Wirkmechanismus
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been shown to exhibit various mechanisms of action depending on its application. In coordination chemistry, it acts as a bidentate ligand, forming chelate complexes with metal ions. In medicinal chemistry, it acts as a building block for the synthesis of heterocyclic compounds, which can exhibit various mechanisms of action, including enzyme inhibition, receptor binding, and DNA intercalation. As a corrosion inhibitor, it acts by adsorbing onto the metal surface, forming a protective layer that inhibits the corrosion process.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, some of the synthesized heterocyclic compounds have exhibited potential antitumor, antimicrobial, and anti-inflammatory activities. In coordination chemistry, the formed complexes have exhibited potential catalytic and sensing activities. As a corrosion inhibitor, it has been shown to effectively inhibit the corrosion process of various metals and alloys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate is its versatility and ease of synthesis. It can be easily synthesized with high yields using various methods. Additionally, it can be used in various fields, including pharmaceuticals, agriculture, and materials science. However, one of the limitations of this compound is its potential toxicity, which can limit its use in some applications.
Zukünftige Richtungen
There are numerous future directions for the study of tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate. One potential direction is the synthesis of new heterocyclic compounds using this compound as a building block, with potential applications in medicinal chemistry. Another potential direction is the study of the corrosion inhibition properties of this compound on various metals and alloys. Additionally, the study of the coordination chemistry of this compound with various metal ions can lead to the development of new catalysts and sensors.
Synthesemethoden
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate can be synthesized through various methods. One of the most common methods is the reaction of tert-butyl carbazate with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with tert-butyl isocyanide. Both methods result in the formation of this compound with high yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-4H-1,2,4-triazole-4-carboxylate has been extensively studied for its diverse applications in scientific research. It has been used as a ligand in coordination chemistry, where it forms complexes with various metal ions. It has also been used as a building block in the synthesis of heterocyclic compounds, which have potential applications in medicinal chemistry. Additionally, this compound has been used as a corrosion inhibitor for metals and alloys.
Eigenschaften
IUPAC Name |
tert-butyl 3-amino-1,2,4-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-4-9-10-5(11)8/h4H,1-3H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLNGQBQZAEHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NN=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)

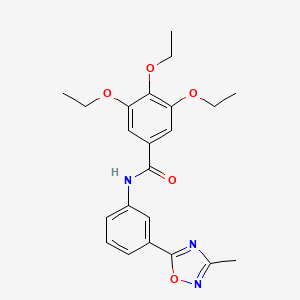
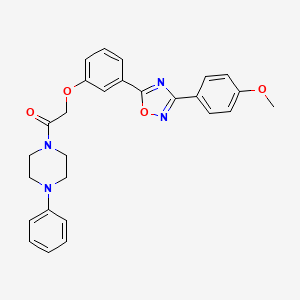

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
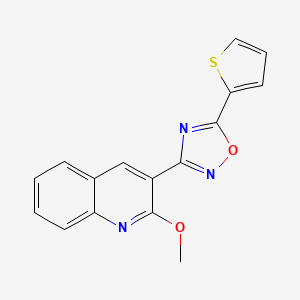
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)


